

# Spectral properties of Procion red MX 8B for fluorescence microscopy.

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## Compound of Interest

Compound Name: Procion red MX 8B

Cat. No.: B116563

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## Procion Red MX-8B: A Technical Guide for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Procion Red MX-8B is a reactive dichlorotriazine dye that has found applications in various biological staining procedures. While primarily known for its use in textile dyeing, its fluorescent properties make it a potential tool for fluorescence microscopy, particularly in applications such as neuronal tracing and intracellular labeling. This technical guide provides a summary of the available spectral properties, outlines experimental protocols for its use in fluorescence microscopy, and presents visualizations of key workflows.

Disclaimer: Specific quantitative spectral and photophysical data for Procion Red MX-8B, such as precise excitation and emission maxima, molar absorptivity, and quantum yield, are not readily available in the published literature. The information provided here is based on data for closely related compounds and general protocols for similar dyes. Researchers should perform their own spectral characterization and optimization of protocols for their specific applications.

### Core Molecular and Spectral Properties

Quantitative spectral data for Procion Red MX-8B is limited. The following table summarizes the available information. For comparative purposes, the absorption maximum ( $\lambda_{\text{max}}$ ) of a

related bis(dichlorotriazine) reactive dye and Procion Red MX-5B are included to provide an estimated spectral range.

Property	Value	Source
Chemical Name	trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(E)-(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate	N/A
CAS Number	57583-69-4	[1]
Molecular Formula	C <sub>23</sub> H <sub>11</sub> Cl <sub>2</sub> N <sub>6</sub> Na <sub>3</sub> O <sub>10</sub> S <sub>3</sub>	[1]
Molecular Weight	767.44 g/mol	[1]
Estimated Absorption Maximum (λ <sub>max</sub> )	~526 - 538 nm	[2]
Excitation Maximum (λ <sub>ex</sub> )	Not available	
Emission Maximum (λ <sub>em</sub> )	Not available	
Molar Absorptivity (ε)	Not available	
Quantum Yield (Φ)	Not available	
Photostability	Generally good for Procion dyes	[3][4]

## Experimental Protocols

The following are generalized protocols for the application of Procion Red MX-8B in fluorescence microscopy, based on common techniques for similar intracellular and neuronal tracing dyes. Optimization of dye concentration, incubation times, and fixation procedures is highly recommended.

## Intracellular Staining of Cultured Cells

This protocol describes the introduction of Procion Red MX-8B into cultured cells via microinjection.

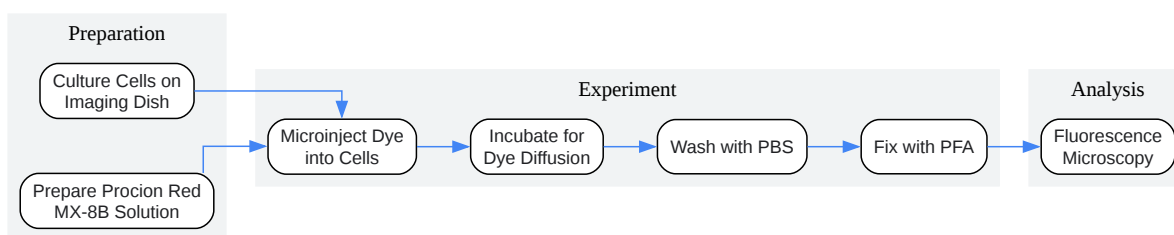
Materials:

- Procion Red MX-8B
- Sterile, nuclease-free water or appropriate intracellular buffer (e.g., potassium acetate or potassium chloride-based)
- Micropipettes
- Microinjection system
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Fluorescence microscope

Procedure:

- **Dye Preparation:** Prepare a stock solution of Procion Red MX-8B (e.g., 1-5% w/v) in sterile, nuclease-free water or an appropriate intracellular buffer. Centrifuge the solution to pellet any undissolved particles.
- **Cell Preparation:** Plate cells on a suitable imaging dish or coverslip and culture under standard conditions.
- **Microinjection:** Back-fill a micropipette with the filtered dye solution. Under microscopic guidance, carefully insert the micropipette into the cytoplasm of a target cell and inject a small volume of the dye.
- **Incubation:** Allow the dye to diffuse throughout the cell for a period of 15-60 minutes.
- **Washing:** Gently wash the cells with pre-warmed PBS to remove excess extracellular dye.

- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
- Imaging: Mount the coverslip and image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.



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### Intracellular Staining Workflow

## Neuronal Tracing via Intracellular Dye Filling

This protocol details the use of Procion Red MX-8B for morphological reconstruction of neurons following electrophysiological recording.

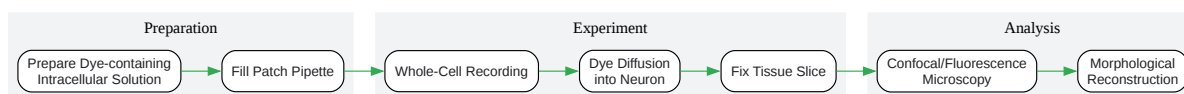
Materials:

- Procion Red MX-8B
- Intracellular solution for patch-clamp recording
- Patch pipette
- Electrophysiology setup
- Slicer for tissue preparation (e.g., vibratome)
- Artificial cerebrospinal fluid (aCSF)

- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Fluorescence or confocal microscope

Procedure:

- **Dye Solution:** Dissolve Procion Red MX-8B in the intracellular solution at a final concentration of 0.5-2% (w/v). Filter the solution through a 0.2  $\mu\text{m}$  syringe filter.
- **Pipette Filling:** Fill a patch pipette with the dye-containing intracellular solution.
- **Electrophysiological Recording:** Obtain a whole-cell patch-clamp recording from the neuron of interest in an acute tissue slice.
- **Dye Filling:** Allow the dye to diffuse from the pipette into the neuron during the recording session (typically 20-60 minutes).
- **Pipette Retraction:** After sufficient filling, carefully retract the pipette.
- **Tissue Fixation:** Fix the tissue slice by immersion in 4% paraformaldehyde in PBS overnight at 4°C.
- **Sectioning and Mounting:** If necessary, further section the tissue. Mount the tissue on a microscope slide.
- **Imaging:** Image the filled neuron using a fluorescence or confocal microscope to reconstruct its morphology.



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### Neuronal Tracing Workflow

## Signaling Pathways and Logical Relationships

As Procion Red MX-8B is primarily used as a morphological tracer, there are no specific signaling pathways directly associated with its mechanism of action. The dye fills the intracellular space, allowing for the visualization of cellular and neuronal architecture. The logical relationship in its application is a direct correlation between the presence of fluorescence and the morphology of the filled cell.

## Conclusion

Procion Red MX-8B holds potential as a fluorescent tool for various applications in microscopy. However, the lack of comprehensive, publicly available spectral data necessitates that researchers perform initial characterization to determine the optimal filter sets and imaging parameters for their specific instrumentation. The generalized protocols provided in this guide offer a starting point for developing experimental procedures for intracellular staining and neuronal tracing. As with any fluorescent probe, careful optimization and appropriate controls are crucial for obtaining reliable and reproducible results.

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